Catalog No.
M. Wt
139.16 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

139.16 g/mol



InChI Key





2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine; 2-Methyl-4-amino-5-pyrimidinemethanol; 2-Methyl-5-hydroxymethyl-6-aminopyrimidine; 2-Methyl-6-amino-5-hydroxymethylpyrimidine; 4-Amino-2-methyl-5-hydroxymethylpyrimidine; 4-Amino-2-methyl-5-pyrimidinemeth

Canonical SMILES


Toxopyrimidine is a molecule that structurally resembles vitamin B6 (pyridoxine) []. However, it acts as an antagonist, meaning it interferes with the normal function of vitamin B6 in the body []. This antagonism leads to potent convulsant effects, causing seizures [].

The origin of toxopyrimidine is not definitively known, but it's not a naturally occurring compound. It can be synthesized in a lab setting []. Toxopyrimidine holds significance in research due to its ability to induce seizures, which can be used to study epilepsy and develop new anticonvulsant medications [].

Molecular Structure Analysis

Toxopyrimidine has a heterocyclic structure, meaning it contains a ring with atoms of different elements. The ring in this case is a pyrimidine ring, consisting of two nitrogen atoms and four carbon atoms []. Attached to this ring is an amino group (NH2) and a hydroxymethyl group (CH2OH) [].

The key feature of the structure is its resemblance to vitamin B6. The pyrimidine ring and the amino group are similar to functional groups in vitamin B6, allowing toxopyrimidine to compete with the vitamin for binding sites in enzymes []. The hydroxymethyl group likely contributes to the water solubility of the molecule [].

Chemical Reactions Analysis

Synthesis of toxopyrimidine can be achieved through various methods. One reported method involves the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride with formic acid.

4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride + HCOOH -> Toxopyrimidine + Other products

Physical And Chemical Properties Analysis

  • Melting Point: 193-198°C or 198-200°C depending on crystallization method [].
  • Solubility: Soluble in water [].
  • Stability: Limited data available on stability, but it likely decomposes at high temperatures.

Toxopyrimidine acts as a vitamin B6 antagonist. Vitamin B6 is a coenzyme for many enzymes involved in various biological processes, including neurotransmitter synthesis []. By competing with vitamin B6 for binding sites on these enzymes, toxopyrimidine disrupts these processes. This disruption in neurotransmitter function, particularly the inhibition of GABA (an inhibitory neurotransmitter), is believed to be responsible for the convulsant effects of toxopyrimidine [, ].

Drug Discovery and Development:

Toxopyrimidine serves as a building block for the synthesis of novel therapeutic agents. Its chemical properties allow for modifications, leading to compounds with specific functionalities for targeting various diseases. Studies have explored its potential in developing drugs for:

  • Antiviral therapies: Research suggests toxopyrimidine derivatives might possess antiviral activity against specific viruses []. However, further investigation is needed to determine their efficacy and safety.
  • Anticancer drugs: Some studies have shown that toxopyrimidine derivatives exhibit antitumor properties in cancer cell lines []. However, more research is required to assess their potential in clinical settings.

Material Science:

The unique structure of toxopyrimidine makes it a potential candidate for developing novel materials with desirable properties:

  • Organic electronics: Research is exploring the use of toxopyrimidine derivatives in organic light-emitting diodes (OLEDs) and organic solar cells due to their potential for efficient light emission and charge transport [].
  • Functional polymers: Studies have investigated the incorporation of toxopyrimidine units into polymers for applications like sensors and catalysis due to their ability to bind specific molecules and facilitate chemical reactions [].



Melting Point

198 °C
198.0 °C



GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]




Other CAS





Modify: 2023-08-15

Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability

Pablo A Cea, Gissela Araya, Gabriel Vallejos, Rodrigo Recabarren, Jans Alzate-Morales, Jorge Babul, Victoria Guixé, Victor Castro-Fernandez
PMID: 32387178   DOI: 10.1016/


The hydroxymethylpyrimidine phosphate kinases (HMPPK) encoded by the thiD gene are involved in the thiamine biosynthesis pathway, can perform two consecutive phosphorylations of 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) and are found in thermophilic and mesophilic bacteria, but only a few characterizations of mesophilic enzymes are available. The presence of another homolog enzyme (pyridoxal kinase) that can only catalyze the first phosphorylation of HMP and encoded by pdxK gene, has hampered a precise annotation in this enzyme family. Here we report the kinetic characterization of two HMPPK with structure available, the mesophilic and thermophilic enzyme from Salmonella typhimurium (StHMPPK) and Thermus thermophilus (TtHMPPK), respectively. Also, given their high structural similarity, we have analyzed the structural determinants of protein thermal stability in these enzymes by molecular dynamics simulation. The results show that pyridoxal kinases (PLK) from gram-positive bacteria (PLK/HMPPK-like enzymes) constitute a phylogenetically separate group from the canonical PLK, but closely related to the HMPPK, so the PLK/HMPPK-like and canonical PLK, both encoded by pdxK genes, are different and must be annotated distinctly. The kinetic characterization of StHMPPK and TtHMPPK, shows that they perform double phosphorylation on HMP, both enzymes are specific for HMP, not using pyridoxal-like molecules as substrates and their kinetic mechanism involves the formation of a ternary complex. Molecular dynamics simulation shows that StHMPPK and TtHMPPK have striking differences in their conformational flexibility, which can be correlated with the hydrophobic packing and electrostatic interaction network given mainly by salt bridge bonds, but interestingly not by the number of hydrogen bond interactions as reported for other thermophilic enzymes. ENZYMES: EC, EC, EC, EC

The Biosynthesis of the Thiazole Moiety of Thiamin in the Archaeon Halobacterium salinarum

Maria Hayashi, Yukie Kijima, Keiko Tazuya-Murayama, Kazuko Yamada
PMID: 26226965   DOI: 10.3177/jnsv.61.270


The biosynthetic pathways of the thiazole moiety of thiamin were studied in the archaeon Halobacterium salinarum. Thiamin is generated by the union of 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). The biosynthesis of thiazole is different in facultative anaerobes, aerobes and eukaryotes. In eukaryotes, the C-4, -4', -5, -5' and -5" of the thiazole is biosynthesized from nicotinamide adenine dinucleotide (NAD), with cysteine as S donor and the C-2 and N atoms of glycine. In facultative anaerobic bacteria, such as Escherichia coli, the precursors of the thiazole are the N and C-2 atoms from tyrosine and C-4, -4', -5, -5' and -5" from 1-deoxy-D-xylurose-5-phosphate, again with cysteine as S donor. In aerobic bacteria, such as Bacillus subtilis, L-tyrosine is replaced by glycine. In Archaea, known as the third domain of life, the biosynthetic pathway of thiamin has not yet been elucidated. In the present study in the archaeon H. salinarum, it was shown that both the N and C-2 from glycine are incorporated into the thiazole, rather than the N atom coming from L-tyrosine. These results show that thiazole biosynthesis in H. salinarum more closely resembles the biosynthetic pathway found in eukaryotes.

Noninvasive mapping of the redox status in septic mouse by in vivo electron paramagnetic resonance imaging

Hirotada G Fujii, Hideo Sato-Akaba, Miho C Emoto, Kouichi Itoh, Yasuhiro Ishihara, Hiroshi Hirata
PMID: 22902472   DOI: 10.1016/j.mri.2012.06.021


Increased reactive oxygen species (ROS) contribute to numerous brain disorders, and ROS generation has been examined in diverse experimental models of lipopolysaccharide (LPS)-induced inflammation. The in vivo electron paramagnetic resonance (EPR)/nitroxide spin probe method has been used to analyze the redox status in animal models modulated by ROS generation. In this study, a blood-brain barrier (BBB)-permeable nitroxide spin probe, 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (HMP), was used as a redox-sensitive nitroxide probe. Magnetic resonance images of mouse head after the injection of HMP showed that HMP was distributed throughout all regions of the mouse head including the brain, suggesting that HMP can reveal redox information in all regions of the mouse head. After the injection of HMP through the mouse tail vein 6 h after the injection of LPS, three-dimensional (3D) EPR images were obtained each minute under a field scanning of 0.3 s and with 81 projections. The reduction reaction of HMP in septic mouse heads was remarkably accelerated compared to that in control mice, and this accelerated reaction was inhibited by aminoguanidine and allopurinol, which inhibit enzymatic activities of induced nitric oxide synthase and xanthine oxidase, respectively. Based on the pharmacokinetics of HMP in mouse heads, the half-life mapping of HMP was performed in LPS-treated mouse head. Half-life maps clearly show a difference in the redox status induced by ROS generation in the presence or absence of inhibitors of ROS-generating enzymes. The present results suggest that a 3D in vivo EPR imaging system combined with BBB-permeable HMP is a useful noninvasive tool for assessing changes in the redox status in rodent models of brain disease under oxidative stress.

Simultaneous molecular imaging based on electron paramagnetic resonance of 14N- and 15N-labelled nitroxyl radicals

Anna Pawlak, Ryohei Ito, Hirotada Fujii, Hiroshi Hirata
PMID: 21274468   DOI: 10.1039/c0cc03581e


The major advancement outlined in this communication is the simultaneous visualisation of two kinds of nitroxyl radicals using electron paramagnetic resonance (EPR) spectroscopy and imaging.

The ADP-dependent sugar kinase family: kinetic and evolutionary aspects

Victoria Guixé, Felipe Merino
PMID: 19548321   DOI: 10.1002/iub.217


Some archaea of the Euryarchaeota present a unique version of the Embden-Meyerhof pathway where glucose and fructose-6-phosphate are phoshporylated using ADP instead of ATP as the phosphoryl donor. These are the only ADP-dependent kinases known to date. Although initially they were believed to represent a new protein family, they can be classified as members of the ribokinase superfamily, which also include several ATP-dependent kinases. As they were first identified in members of the thermococcales it was proposed that the presence of these ADP-dependent kinases is an adaptation to high temperatures. Later, homologs of these enzymes were identified in the genomes of mesophilic and thermophilic methanogenic archaea and even in the genomes of higher eukaryotes, suggesting that the presence of these proteins is not related to the hyperthermophilic life. The ADP-dependent kinases are very restrictive to their ligands being unable to use triphosphorylated nucleotides such as ATP. However, it has been shown that they can bind ATP by competition kinetic experiments. The hyperthermophilic methanogenic archaeon Methanocaldococcus jannaschii has a homolog of these genes, which can phosphorylate glucose and fructose-6-phosphate. For this reason, it was proposed as an ancestral form for the family. However, recent studies have shown that the ancestral activity in the group is glucokinase, and a combination of gene duplication and lateral gene transfer could have originated the two paralogs in this member of the Euryarchaeota. Interestingly, based on structural comparisons made within the superfamily it has been suggested that the ADP-dependent kinases are the newest in the group. In several members of the superfamily, the presence of divalent metal cations has been shown to be crucial for catalysis, so its role in the ADP-dependent family was investigated through molecular dynamics. The simulation shows that, in fact, the metal coordinates the catalytic ensemble and interacts with crucial residues for catalysis.

ThiC is an [Fe-S] cluster protein that requires AdoMet to generate the 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety in thiamin synthesis

N Cecilia Martinez-Gomez, Diana M Downs
PMID: 18686975   DOI: 10.1021/bi8010253


Thiamin pyrophosphate is a required cofactor in all organisms. The biosynthesis of thiamin requires the independently synthesized 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 5-hydroxyethyl-4-methylthiazole phosphate (THZ-P) moieties. In bacteria, the pyrimidine moiety is derived from 5-aminoimidazole ribotide (AIR), and ThiC is the only gene product known to be required for this conversion in vivo. We report here the purification and characterization of the ThiC protein from Salmonella enterica. The data showed this protein generated HMP when AIR, S-adenosylmethionine (AdoMet), and an appropriate reducing agent were present. It is further shown that ThiC carries an oxygen labile [Fe-S] cluster essential for this activity.

Use of plankton-derived vitamin B1 precursors, especially thiazole-related precursor, by key marine picoeukaryotic phytoplankton

Ryan W Paerl, Francois-Yves Bouget, Jean-Claude Lozano, Valérie Vergé, Philippe Schatt, Eric E Allen, Brian Palenik, Farooq Azam
PMID: 27935586   DOI: 10.1038/ismej.2016.145


Several cosmopolitan marine picoeukaryotic phytoplankton are B1 auxotrophs requiring exogenous vitamin B1 or precursor to survive. From genomic evidence, representatives of picoeukaryotic phytoplankton (Ostreococcus and Micromonas spp.) were predicted to use known thiazole and pyrimidine B1 precursors to meet their B1 demands, however, recent culture-based experiments could not confirm this assumption. We hypothesized these phytoplankton strains could grow on precursors alone, but required a thiazole-related precursor other the well-known and extensively tested 4-methyl-5-thiazoleethanol. This hypothesis was tested using bioassays and co-cultures of picoeukaryotic phytoplankton and bacteria. We found that specific B1-synthesizing proteobacteria and phytoplankton are sources of a yet-to-be chemically identified thiazole-related precursor(s) that, along with pyrimidine B1 precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine, can support growth of Ostreococcus spp. (also Micromonas spp.) without B1. We additionally found that the B1-synthesizing plankton do not require contact with picoeukaryotic phytoplankton cells to produce thiazole-related precursor(s). Experiments with wild-type and genetically engineered Ostreococcus lines revealed that the thiazole kinase, ThiM, is required for growth on precursors, and that thiazole-related precursor(s) accumulate to appreciable levels in the euphotic ocean. Overall, our results point to thiazole-related B1 precursors as important micronutrients promoting the survival of abundant phytoplankton influencing surface ocean production and biogeochemical cycling.

Globally Important Haptophyte Algae Use Exogenous Pyrimidine Compounds More Efficiently than Thiamin

Magdalena A Gutowska, Brateen Shome, Sebastian Sudek, Darcy L McRose, Maria Hamilton, Stephen J Giovannoni, Tadhg P Begley, Alexandra Z Worden
PMID: 29018119   DOI: 10.1128/mBio.01459-17


Vitamin B
(thiamin) is a cofactor for critical enzymatic processes and is scarce in surface oceans. Several eukaryotic marine algal species thought to rely on exogenous thiamin are now known to grow equally well on the precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), including the haptophyte
Because the thiamin biosynthetic capacities of the diverse and ecologically important haptophyte lineage are otherwise unknown, we investigated the pathway in transcriptomes and two genomes from 30 species representing six taxonomic orders. HMP synthase is missing in data from all studied taxa, but the pathway is otherwise complete, with some enzymatic variations. Experiments on axenic species from three orders demonstrated that equivalent growth rates were supported by 1 µM HMP or thiamin amendment. Cellular thiamin quotas were quantified in the oceanic phytoplankter
using the thiochrome assay.
exhibited luxury storage in standard algal medium [(1.16 ± 0.18) × 10
pmol thiamin cell
], whereas quotas in cultures grown under more environmentally relevant thiamin and HMP supplies [(2.22 ± 0.07) × 10
or (1.58 ± 0.14) × 10
pmol thiamin cell
, respectively] were significantly lower than luxury values and prior estimates. HMP and its salvage-related analog 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) supported higher growth than thiamin under environmentally relevant supply levels. These compounds also sustained growth of the stramenopile alga
Together with identification of a salvage protein subfamily (TENA_E) in multiple phytoplankton, the results indicate that salvaged AmMP and exogenously acquired HMP are used by several groups for thiamin production. Our studies highlight the potential importance of thiamin pathway intermediates and their analogs in shaping phytoplankton community structure.
The concept that vitamin B
(thiamin) availability in seawater controls the productivity and structure of eukaryotic phytoplankton communities has been discussed for half a century. We examined B
biosynthesis and salvage pathways in diverse phytoplankton species. These comparative genomic analyses as well as experiments show that phytoplankton thought to require exogenous B
not only utilize intermediate compounds to meet this need but also exhibit stronger growth on these compounds than on thiamin. Furthermore, oceanic phytoplankton have lower cellular thiamin quotas than previously reported, and salvage of intermediate compounds is likely a key mechanism for meeting B
requirements under environmentally relevant scenarios. Thus, several lines of evidence now suggest that availability of specific precursor molecules could be more important in structuring phytoplankton communities than the vitamin itself. This understanding of preferential compound utilization and thiamin quotas will improve biogeochemical model parameterization and highlights interaction networks among ocean microbes.

Molecular characterization of the thi3 gene involved in thiamine biosynthesis in Zea mays: cDNA sequence and enzymatic and structural properties of the recombinant bifunctional protein with 4-amino-5-hydroxymethyl-2-methylpyrimidine (phosphate) kinase and thiamine monophosphate synthase activities

Maria Rapala-Kozik, Mariusz Olczak, Katarzyna Ostrowska, Agata Starosta, Andrzej Kozik
PMID: 17696876   DOI: 10.1042/BJ20070677


A thiamine biosynthesis gene, thi3, from maize Zea mays has been identified through cloning and sequencing of cDNA and heterologous overexpression of the encoded protein, THI3, in Escherichia coli. The recombinant THI3 protein was purified to homogeneity and shown to possess two essentially different enzymatic activities of HMP(-P) [4-amino-5-hydroxymethyl-2-methylpyrimidine (phosphate)] kinase and TMP (thiamine monophosphate) synthase. Both activities were characterized in terms of basic kinetic constants, with interesting findings that TMP synthase is uncompetitively inhibited by excess of one of the substrates [HMP-PP (HMP diphosphate)] and ATP. A bioinformatic analysis of the THI3 sequence suggested that these activities were located in two distinct, N-terminal kinase and C-terminal synthase, domains. Models of the overall folds of THI3 domains and the arrangements of active centre residues were obtained with the SWISS-MODEL protein modelling server, on the basis of the known three-dimensional structures of Salmonella enterica serotype Typhimurium HMP(-P) kinase and Bacillus subtilis TMP synthase. The essential roles of Gln98 and Met134 residues for HMP kinase activity and of Ser444 for TMP synthase activity were experimentally confirmed by site-directed mutagenesis.

Discovery of a SAR11 growth requirement for thiamin's pyrimidine precursor and its distribution in the Sargasso Sea

Paul Carini, Emily O Campbell, Jeff Morré, Sergio A Sañudo-Wilhelmy, J Cameron Thrash, Samuel E Bennett, Ben Temperton, Tadhg Begley, Stephen J Giovannoni
PMID: 24781899   DOI: 10.1038/ismej.2014.61


Vitamin traffic, the production of organic growth factors by some microbial community members and their use by other taxa, is being scrutinized as a potential explanation for the variation and highly connected behavior observed in ocean plankton by community network analysis. Thiamin (vitamin B1), a cofactor in many essential biochemical reactions that modify carbon-carbon bonds of organic compounds, is distributed in complex patterns at subpicomolar concentrations in the marine surface layer (0-300 m). Sequenced genomes from organisms belonging to the abundant and ubiquitous SAR11 clade of marine chemoheterotrophic bacteria contain genes coding for a complete thiamin biosynthetic pathway, except for thiC, encoding the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) synthase, which is required for de novo synthesis of thiamin's pyrimidine moiety. Here we demonstrate that the SAR11 isolate 'Candidatus Pelagibacter ubique', strain HTCC1062, is auxotrophic for the thiamin precursor HMP, and cannot use exogenous thiamin for growth. In culture, strain HTCC1062 required 0.7 zeptomoles per cell (ca. 400 HMP molecules per cell). Measurements of dissolved HMP in the Sargasso Sea surface layer showed that HMP ranged from undetectable (detection limit: 2.4 pM) to 35.7 pM, with maximum concentrations coincident with the deep chlorophyll maximum. In culture, some marine cyanobacteria, microalgae and bacteria exuded HMP, and in the Western Sargasso Sea, HMP profiles changed between the morning and evening, suggesting a dynamic biological flux from producers to consumers.

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